molecular formula C13H10FNO3S2 B2888188 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1031967-55-1

1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2888188
CAS No.: 1031967-55-1
M. Wt: 311.35
InChI Key: CZWDYEYEBHIIQS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound featuring a thieno[3,2-c]thiazinone core substituted with a 4-fluorobenzyl group at the 1-position and two sulfonyl groups (2,2-dioxide). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and biochemical applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c14-10-3-1-9(2-4-10)7-15-11-5-6-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWDYEYEBHIIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The chemical structure of 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide can be represented as follows:

  • Molecular Formula: C₁₃H₉FNO₂S₂
  • Molecular Weight: 295.34 g/mol
  • IUPAC Name: 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

This compound features a thiazine core with a fluorobenzyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds similar to 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide have demonstrated significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1C1TH (similar derivative)Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Candida albicansModerate MIC
Bacillus subtilisHigh MIC

The data indicates that thiazine derivatives exhibit promising antimicrobial activity with low MIC values against both gram-positive and gram-negative bacteria .

Neuroprotective Effects

In addition to antimicrobial properties, thiazine compounds have been studied for their neuroprotective effects. Research involving chemically-induced seizure models has shown that certain thiazine derivatives can modulate neurotransmitter levels and exert protective effects against oxidative stress.

Case Study: Neuroprotective Mechanism in Zebrafish Model

A study investigated the effects of a related compound on seizure activity in a zebrafish model induced by pentylenetetrazole (PTZ). The findings revealed that the compound significantly improved seizure behaviors and altered neurochemical profiles:

  • Upregulated Neurotransmitters:
    • Serotonin
    • Progesterone
  • Downregulated Neurotransmitters:
    • Gamma-aminobutyric acid (GABA)
    • Cortisol

These alterations suggest a biphasic neuroprotective effect potentially mediated through antioxidant mechanisms and modulation of neurotransmitter systems .

Pharmacological Insights

The pharmacological profile of thiazine derivatives indicates their potential utility in treating various conditions beyond infectious diseases. Their ability to interact with multiple biological targets suggests they could be developed for diverse therapeutic applications.

Table 2: Pharmacological Activities of Thiazine Derivatives

Activity TypeDescription
AntimicrobialEffective against gram-positive and gram-negative bacteria
NeuroprotectiveModulates neurotransmitter levels; protects against oxidative stress
AntifungalExhibits antifungal activity against several strains

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Synthesis Highlights Yield Reference
Target Compound Thieno[3,2-c]thiazinone 4-Fluorobenzyl, 2,2-dioxide Likely involves cyclization and fluorobenzyl introduction (inferred from analogs) N/A -
1-Methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide Benzo[c]thiazinone Methyl, 2,2-dioxide Reflux with hydrazine or amines; Suzuki coupling 46–80%
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide Benzoxathiinone Oxygen in place of nitrogen Limited reactivity in multicomponent reactions 74%
4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Benzo[c]thiazine Hydrazone, methyl, 2,2-dioxide Reflux with hydrazine monohydrate in ethanol High

Key Observations :

  • The thieno[3,2-c]thiazinone core in the target compound may enhance π-stacking interactions compared to benzo[c]thiazinones .
  • Replacement of nitrogen with oxygen (e.g., benzoxathiinone) reduces reactivity in multicomponent syntheses .

Substituent Effects

  • Sulfonyl Groups (2,2-dioxide) : Common in anti-inflammatory agents (e.g., oxicams) and critical for stabilizing reactive intermediates in biochemical probes .

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Activity

  • Oxicam Analogs : Derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide show structural similarity to oxicams (e.g., piroxicam), with demonstrated anti-inflammatory and analgesic activity in vivo .
  • Target Compound : The 4-fluorobenzyl group may enhance COX-2 selectivity, though direct biological data are unavailable.

Antimicrobial Activity

Compound Class Activity Profile Reference
Benzothiazinones Gram-negative bacteria, fungi (e.g., C. albicans)
Benzoxathiinones Gram-positive bacteria (higher efficacy)
Target Compound (Inferred) Potential broad-spectrum activity -

Note: The fluorinated benzyl group could expand antimicrobial scope by altering membrane permeability .

Reactivity and Stability

  • Oxidative Stability : The 2,2-dioxide group confers resistance to oxidation, critical for maintaining integrity in biological systems .

Q & A

How can the synthesis of 1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide be optimized for improved yield, considering the variability in reaction conditions reported in the literature?

Answer:
Synthetic routes for this compound often involve condensation reactions between thieno-thiazine precursors and fluorobenzyl derivatives. Key factors influencing yield include:

  • Reagent stoichiometry : Excess triethyl orthoformate (1.2–1.3 equivalents) improves imine formation, as shown in reactions with benzylamine derivatives .
  • Temperature control : Heating at 130°C in ethanol promotes cyclization but requires precise monitoring to avoid side reactions like over-oxidation .
  • Purification methods : Flash column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) effectively isolates the target compound from byproducts .
    For example, substituting ethanol with anhydrous DMF increased yields from 17% to 37% in analogous thieno-thiazine syntheses .

What advanced crystallographic techniques are recommended for resolving structural ambiguities in thieno-thiazine derivatives, and how do software tools like SHELXL enhance refinement accuracy?

Answer:

  • Single-crystal X-ray diffraction coupled with SHELXL is critical for resolving bond-length discrepancies and hydrogen-bonding networks. SHELXL’s robust refinement algorithms handle high-resolution data (≤1.0 Å) to model disorder in fluorobenzyl substituents .
  • ORTEP-3 visualizes thermal ellipsoids, aiding in identifying anisotropic displacement artifacts in the thiazine ring .
  • WinGX integrates multiple tools (e.g., PLATON) to validate intermolecular interactions, such as π-stacking between aromatic moieties, which are common in fluorinated derivatives .

How do researchers reconcile discrepancies in antimicrobial activity data for thieno-thiazine derivatives when tested against Gram-positive vs. Gram-negative bacterial strains?

Answer:
Antimicrobial studies reveal higher efficacy against Gram-positive strains (e.g., S. aureus) due to:

  • Membrane permeability : Gram-negative bacteria’s outer LPS layer reduces compound uptake .
  • Experimental design : Activity assays using agar diffusion ("well" method) may underestimate potency due to poor solubility; microdilution (MIC) in broth is preferred for quantitative comparisons .
    For instance, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced Gram-negative activity by disrupting membrane potential .

What methodological approaches are employed to study the sulfenylation potential of thieno-thiazine derivatives in redox biology, and how do isotopic tagging techniques improve detection specificity?

Answer:

  • BTD probes (e.g., 1-(pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) label sulfenic acids (-SOH) in proteins via nucleophilic addition. A "clickable" alkyne handle enables biotinylation for affinity purification .
  • Isotopic tagging (iTORC) : Deuterium- and ¹³C-labeled analogs (e.g., 13C6-d7-pBTD) allow quantitative MS analysis of redox-sensitive cysteines, distinguishing endogenous vs. probe-derived modifications .
  • Controls : Pretreatment with N-ethylmaleimide (NEM) blocks free thiols to confirm sulfenylation specificity .

How can computational chemistry tools be integrated with experimental data to predict the protein-ligand interaction mechanisms of thieno-thiazine derivatives?

Answer:

  • Docking simulations : Tools like AutoDock Vina model interactions with targets (e.g., monoamine oxidases) by aligning the thiazine ring’s dipole moment with active-site residues .
  • Molecular Dynamics (MD) : Simulations (≥100 ns) assess stability of hydrogen bonds between the fluorobenzyl group and catalytic residues (e.g., SER90 in MAO-B) .
  • Energy decomposition : Per-residue binding energy analysis (e.g., using MM-PBSA) identifies critical interactions, such as π-cation bonding with PHE281 .

What strategies address contradictions in NMR data interpretation for thieno-thiazine derivatives with complex substituent environments?

Answer:

  • 2D NMR : HSQC and HMBC resolve signal overlap in aromatic regions by correlating ¹H-¹³C couplings, particularly for fluorobenzyl protons .
  • Solvent effects : Deutero-DMSO induces deshielding of the thiazine carbonyl (δ ~180 ppm in ¹³C NMR), aiding peak assignment .
  • Dynamic effects : Variable-temperature NMR (e.g., 298–323 K) detects conformational exchange in the thieno ring, which may obscure NOE correlations .

How do reaction conditions influence the regioselectivity of multicomponent syntheses involving thieno-thiazine cores?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiazine C3 position, while toluene promotes C4 functionalization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) direct aldehyde coupling to the thieno ring’s α-position, as seen in pyrano-thiazine syntheses .
  • pH control : Mildly acidic conditions (pH 5–6) stabilize imine intermediates in three-component reactions with active methylene nitriles .

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